N-benzylstearamide

Descripción general

Descripción

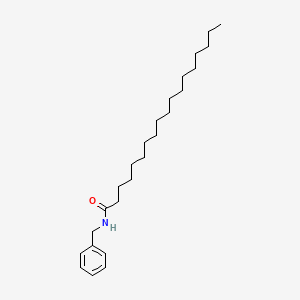

N-Bencilstearamida: es una amida de ácido graso derivada del ácido esteárico y la bencilamina. Es un sólido blanco con un ligero olor característico y es conocido por sus aplicaciones en varios campos industriales y científicos. La fórmula molecular del compuesto es C₂₅H₄₃NO y tiene un peso molecular de 373.61 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-Bencilstearamida se puede sintetizar mediante una reacción de amidación directa sin disolvente. Esto implica hacer reaccionar el ácido esteárico con bencilamina a 140 °C durante 24 horas en condiciones libres de metales y catalizadores . La reacción se lleva a cabo en aire sin ningún tratamiento especial o activación, lo que la convierte en un método práctico y eficiente.

Métodos de Producción Industrial: En entornos industriales, la N-Bencilstearamida se produce típicamente mediante reacciones de amidación similares, pero a mayor escala. El proceso puede implicar el uso de reactores continuos para garantizar una calidad y rendimiento de producto constantes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los residuos.

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-Bencilstearamida experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir la N-Bencilstearamida en sus formas reducidas.

Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales Formados:

Oxidación: Derivados oxidados de la N-Bencilstearamida.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-benzylstearamide can be synthesized through the direct amidation of stearic acid with benzylamine. This process typically involves heating the reactants under solvent-free conditions, yielding the amide in moderate yields. The synthesis can be optimized by controlling reaction parameters such as temperature and time. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Key Characterization Techniques:

- IR Spectroscopy: Identifies functional groups by measuring absorption at specific wavelengths.

- NMR Spectroscopy: Provides detailed information about the molecular structure through chemical shifts.

- Mass Spectrometry: Determines the molecular weight and structural information.

Medicinal Chemistry Applications

This compound has shown promising potential as a pharmacological agent, particularly in the context of cannabinoid receptor research. It is structurally similar to anandamide, an endogenous cannabinoid that plays a critical role in various physiological processes.

Potential Therapeutic Uses:

- Pain Management: Due to its interaction with cannabinoid receptors, it may serve as a candidate for pain relief therapies.

- Anti-inflammatory Properties: Research indicates that this compound may exhibit anti-inflammatory effects, making it a target for further investigation in inflammatory disease treatments.

- Neuroprotective Effects: Its ability to modulate endocannabinoid signaling suggests potential neuroprotective applications.

Inhibition Studies

Recent studies have focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. This compound has been evaluated for its efficacy in inhibiting FAAH activity, which could enhance the effects of endogenous cannabinoids.

Inhibition Mechanism:

- The compound binds to FAAH, preventing it from hydrolyzing anandamide and other fatty acid amides.

- This results in increased levels of these compounds in the body, potentially amplifying their therapeutic effects.

Case Study 1: FAAH Inhibition

In a pre-incubation study, this compound demonstrated significant inhibition of FAAH activity. The study quantified percent inhibition and established a dose-response relationship. Results indicated that higher concentrations of this compound led to increased FAAH inhibition, supporting its potential use as a therapeutic agent in pain management and inflammation control .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on this compound were synthesized to explore their pharmacological properties. The SAR studies revealed that modifications to the benzyl moiety significantly impacted biological activity. Some derivatives exhibited enhanced potency against FAAH compared to the parent compound, indicating that structural variations can lead to improved therapeutic profiles.

Mecanismo De Acción

La N-Bencilstearamida ejerce sus efectos principalmente a través de la inhibición de la hidrolasa de amida de ácido graso (FAAH). Al inhibir esta enzima, la N-Bencilstearamida evita la degradación de los endocanabinoides, lo que lleva a un aumento de los niveles de estas moléculas de señalización en el sistema nervioso . Se cree que este mecanismo contribuye a sus efectos neuroprotectores y moduladores en el sistema endocanabinoide.

Comparación Con Compuestos Similares

Compuestos Similares:

- N-Benciloleamida

- N-Benciloctadeca-9Z,12Z-dienamida

- N-Benciloctadeca-9Z,12Z,15Z-trienamida

Comparación: La N-Bencilstearamida es única entre estos compuestos debido a su longitud específica de cadena de ácido graso y su saturación. Si bien la N-Benciloctadeca-9Z,12Z-dienamida y la N-Benciloctadeca-9Z,12Z,15Z-trienamida tienen cadenas de ácido graso insaturadas, la N-Bencilstearamida tiene una parte de ácido esteárico completamente saturada . Esta diferencia estructural influye en su actividad inhibitoria sobre la FAAH y sus efectos biológicos generales.

Actividad Biológica

N-benzylstearamide, a member of the macamide family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by a long hydrophobic stearic acid chain (C18) and a benzyl group. This unique structure contributes to its amphipathic nature, influencing its interaction with biological membranes and receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which can have various physiological effects:

- Anti-inflammatory Effects : Increased endocannabinoid levels can modulate inflammatory responses.

- Neuroprotective Properties : Enhanced endocannabinoid signaling may protect against neurodegenerative conditions.

In vitro studies have demonstrated that this compound exhibits significant FAAH inhibitory activity, with concentration-dependent effects observed in various cellular models .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. The compound's ability to modulate endocannabinoid signaling suggests potential applications in conditions such as:

- Anxiety and Depression : By enhancing endocannabinoid availability, it may alleviate symptoms associated with mood disorders.

- Neurodegenerative Diseases : Its protective effects on neuronal cells could be beneficial in diseases like Alzheimer's and Parkinson's.

Antitumor Activity

This compound has also been studied for its antitumor effects. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. For instance, studies have shown that treatment with this compound can lead to significant reductions in tumor cell viability in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that pre-incubation with this compound resulted in a marked increase in FAAH inhibition, highlighting its potential as a therapeutic agent in pain management .

- Antitumor Effects : In vitro experiments revealed that this compound significantly reduced the proliferation of cancer cells, suggesting its role as a potential anticancer agent .

- Neuroprotection : Research focused on the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced neuronal damage, supporting its use in neurodegenerative disease models .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-benzyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXODJGLAVBPVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277650 | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-45-7 | |

| Record name | N-(Phenylmethyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.